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The cholecystokinin (CCK) system, particularly its receptors, has emerged as a potential target

for novel antidepressant therapies. While the role of the CCK2 (CCKB) receptor in anxiety and

depression has been more extensively studied, the therapeutic potential of targeting the CCK1

(CCKA) receptor remains an area of conflicting findings and active investigation. This guide

provides a comprehensive comparison of the available experimental data on the

antidepressant effects of CCK1 receptor ligands in established behavioral assays, offering

insights into their potential and the current state of research.

Introduction to CCK1 Receptors and Mood Regulation
The CCK1 receptor is a G protein-coupled receptor predominantly found in the gastrointestinal

tract, where it regulates functions like gallbladder contraction and pancreatic secretion.[1][2]

However, CCK1 receptors are also present in the central nervous system, including areas

implicated in mood and emotional processing. The endogenous ligand, cholecystokinin, is a

neuropeptide that plays a role in a variety of physiological processes, including anxiety, satiety,

and nociception.[2]

While some studies suggest that antagonizing the CCK1 receptor could have anxiolytic effects,

the evidence for a direct antidepressant effect is less clear and, in some cases, contradictory.

This guide will delve into the experimental findings to provide a clearer picture.
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Comparative Efficacy of CCK1 Receptor Antagonists in
Behavioral Assays
Direct comparative studies of equipotent CCK1 receptor antagonists for their antidepressant

effects are limited in the published literature. The majority of research has focused on the

CCK1 receptor antagonist devazepide.

Table 1: Summary of Behavioral Effects of the CCK1 Receptor Antagonist Devazepide

Behavioral
Assay

Species Dose Range
Observed
Effect

Reference

Forced Swim

Test
Mice Not specified

No significant

decrease in

immobility

[3]

Forced Swim

Test (retention of

immobility)

Rats Not specified

Decreased

duration of

acquired

immobility

[4]

Black/White

Exploration Test
Mice 5 µg/kg

Anxiolytic-like

profile
[5]

Free Exploration

Box
Rats

10 µg/kg and 1.0

mg/kg

No effect on

exploratory

behavior

[6]

Key Findings and Inconsistencies:

One study reported that devazepide did not elicit an antidepressant-type response in the

mouse forced swim test, in contrast to the CCK2 receptor antagonist L-365,260, which did.

[3]

However, another study using a modified forced swim protocol in rats found that devazepide,

administered before the initial conditioning swim, decreased the duration of immobility in a

subsequent test 24 hours later. This suggests a role for CCK1 receptors in the behavioral

adaptation to stress.[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7813546/
https://pubmed.ncbi.nlm.nih.gov/8735644/
https://pubmed.ncbi.nlm.nih.gov/7902586/
https://pubmed.ncbi.nlm.nih.gov/9223028/
https://pubmed.ncbi.nlm.nih.gov/7813546/
https://pubmed.ncbi.nlm.nih.gov/8735644/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In models of anxiety, devazepide has shown a more consistent anxiolytic-like profile,

particularly in the black/white exploration test in mice.[5]

It is important to note that the antidepressant-like effects of CCK receptor antagonists may

also involve interactions with other neurotransmitter systems, such as the opioid system.[7]

Due to the lack of sufficient and consistent data for a range of equipotent CCK1 ligands, a

direct comparison of their antidepressant efficacy is not currently feasible. The conflicting

results for devazepide highlight the need for further research to clarify the role of CCK1

receptors in depression.

Experimental Protocols
To aid in the interpretation of the presented data and to facilitate future research, detailed

methodologies for the key behavioral assays are provided below.

Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant

drugs.[8] The test is based on the principle that when rodents are placed in an inescapable

cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments

have been shown to reduce the duration of this immobility.

Protocol:

Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) is filled with

water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.

Procedure:

Pre-test session (optional but common): On the first day, the animal is placed in the

cylinder for a 15-minute habituation session. This is done to ensure a stable baseline of

immobility on the test day.

Test session: 24 hours after the pre-test, the animal is again placed in the water for a 5-6

minute session. The session is typically video-recorded for later analysis.
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Data Analysis: The duration of immobility (defined as the time the animal spends floating with

only minor movements to keep its head above water) is scored during the final 4 minutes of

the test session. A significant decrease in immobility time in the drug-treated group

compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test is another common behavioral despair model used

for screening antidepressants. It measures the immobility of a mouse when suspended by its

tail.

Protocol:

Apparatus: A suspension box or a horizontal bar is used from which the mouse can be

suspended. The area should be visually isolated for each animal being tested.

Procedure:

A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from

the tip.

The mouse is then suspended by the tape from the bar, ensuring it cannot escape or hold

onto any surfaces.

The test duration is typically 6 minutes, and the entire session is recorded.

Data Analysis: The total time the mouse remains immobile is measured. Immobility is defined

as the absence of any limb or body movements, except for those required for respiration. A

reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Visualization of Signaling Pathways and
Experimental Workflows
CCK1 Receptor Signaling Pathway
The CCK1 receptor is a Gq protein-coupled receptor. Upon binding of CCK, the receptor

activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium, while DAG activates Protein Kinase C (PKC).[9][10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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